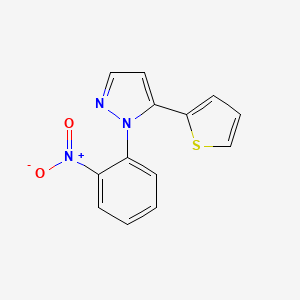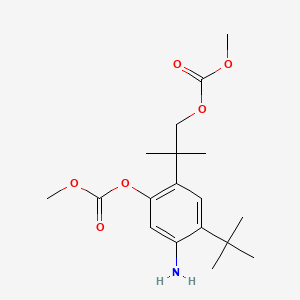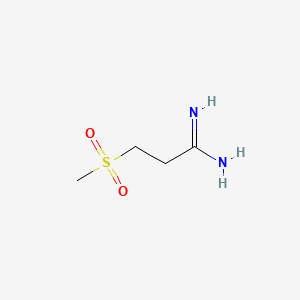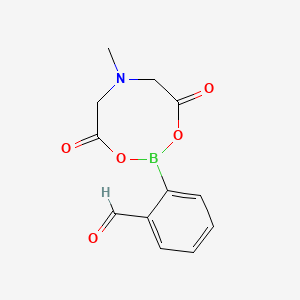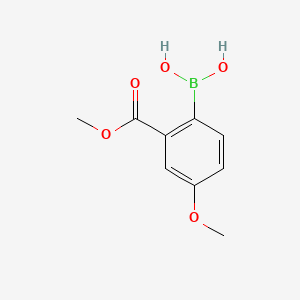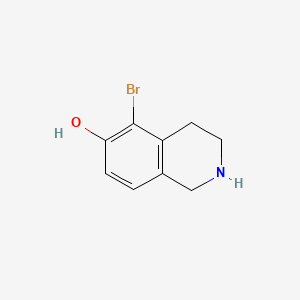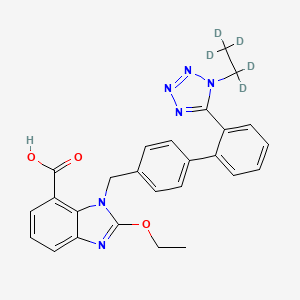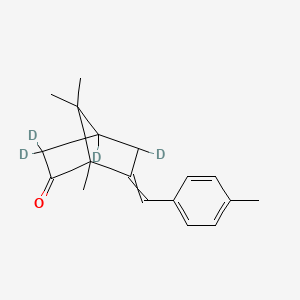
4-Methylbenzylidene camphor-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzylidene camphor-d4 is a deuterated derivative of 4-Methylbenzylidene camphor, a widely used ultraviolet filter. This compound is primarily utilized in sunscreens and other personal care products due to its ability to absorb ultraviolet B radiation, thereby protecting the skin from harmful solar radiation . The deuterated form, this compound, is often used in scientific research for tracing and analytical purposes.
Vorbereitungsmethoden
The synthesis of 4-Methylbenzylidene camphor-d4 involves the deuteration of 4-Methylbenzylidene camphor. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with camphor, which undergoes a series of chemical reactions to form 4-Methylbenzylidene camphor.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
4-Methylbenzylidene camphor-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzylidene camphor-d4 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to trace and quantify the presence of 4-Methylbenzylidene camphor in samples.
Environmental Studies: Researchers use this compound to study the degradation and environmental impact of ultraviolet filters in aquatic environments.
Pharmacokinetics: It helps in understanding the absorption, distribution, metabolism, and excretion of 4-Methylbenzylidene camphor in biological systems.
Wirkmechanismus
The primary mechanism of action of 4-Methylbenzylidene camphor-d4 involves its ability to absorb ultraviolet B radiation. This absorption prevents the radiation from penetrating the skin, thereby protecting against sunburn and other harmful effects of ultraviolet exposure . The compound undergoes cis-trans isomerization upon exposure to light, which dissipates the absorbed photon energy .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzylidene camphor-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical applications. Similar compounds include:
4-Methylbenzylidene camphor: The non-deuterated form, commonly used in sunscreens.
Enzacamene: Another ultraviolet filter with similar properties but different chemical structure.
Octocrylene: A widely used ultraviolet filter with different absorption characteristics.
These compounds share similar applications in personal care products but differ in their chemical properties and specific uses.
Eigenschaften
IUPAC Name |
3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTTYROSOKZSPF-XDUIOFGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


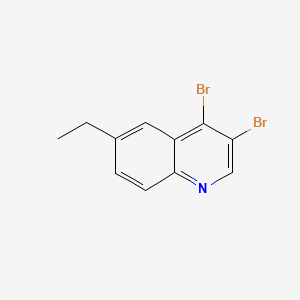
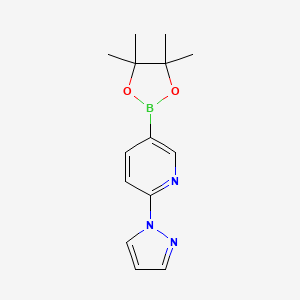
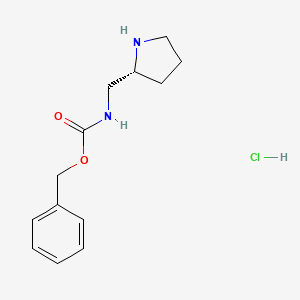
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
